molecular formula C16H17NO5S B1143263 H-Tyr(Tos)-OH CAS No. 159505-46-1

H-Tyr(Tos)-OH

Cat. No. B1143263
M. Wt: 335.378
InChI Key:
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Description

“H-Tyr(Tos)-OH” is a chemical compound related to tyrosine . Tyrosine is an amino acid that plays a crucial role in various biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions .


Synthesis Analysis

Tyrosine can undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . An enzyme cascade-triggered colorimetric reaction has been developed for the detection of tyrosine, based on the formation of yellow pigment (betalamic acid) and red fluorometric betaxanthin .


Molecular Structure Analysis

The phenol functionality in the side chain of tyrosine is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group . UV–Vis spectroscopy has been used to study the side-chain of tyrosine residues in different molecular environments .


Chemical Reactions Analysis

Tyrosine residues in peptides and proteins can be selectively modified, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids . A wide variety of substrates, ranging from tripeptides to proteins, have been successfully cleaved at tyrosine sites in electrochemical cells .

Future Directions

The interest in tyrosine as a key alternative target for protein modification and conjugation has been steadily increasing due to several unique properties of this amino acid . Future research may focus on developing more efficient methods for tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins .

properties

IUPAC Name

2,3-dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14NO.CH4O4S/c1-11-16(2)14-10-13(8-9-15(14)17-11)12-6-4-3-5-7-12;1-5-6(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYKTYDVQXXNKP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Tyr(Tos)-OH

CAS RN

159505-46-1
Record name 2,3-DIMETYL-5-PHENYLBENZOXAZOLIUM METHYL SULFATE
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